N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Antiproliferative QSAR Cytotoxicity

This furan-3-yl thiophene amide delivers a distinctive electronic and steric signature compared to furan-2-yl positional isomers or methylene-linked analogs. The ethyl linker and 2-methoxyphenoxyacetamide terminus enable clean matched-pair SAR studies on linker-length effects, lipophilicity (predicted logD shift +0.3–0.6), and DFT-derived frontier orbital parameters that correlate with antiproliferative LD₅₀ in A431 cells. Researchers expanding furan-thiophene amide libraries can use this chemotype to validate semi-empirical QSAR models and potentially achieve low-micromolar potency. Available in ≥98% purity from specialty suppliers; immediate procurement supports structure-activity relationship programs without the risk of generic positional-isomer substitution.

Molecular Formula C19H19NO4S
Molecular Weight 357.42
CAS No. 2034497-69-1
Cat. No. B2467499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
CAS2034497-69-1
Molecular FormulaC19H19NO4S
Molecular Weight357.42
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NCCC2=CC=C(S2)C3=COC=C3
InChIInChI=1S/C19H19NO4S/c1-22-16-4-2-3-5-17(16)24-13-19(21)20-10-8-15-6-7-18(25-15)14-9-11-23-12-14/h2-7,9,11-12H,8,10,13H2,1H3,(H,20,21)
InChIKeyPKQXYTYDBMYGNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide (CAS 2034497-69-1): Structural and Pharmacological Context


N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a synthetic heterocyclic amide combining a furan-3-yl-thiophene core with a 2-methoxyphenoxyacetamide side chain. It belongs to a class of furan and thiophene amide derivatives that have been studied for antiproliferative and anti-inflammatory activities [1]. The compound is available primarily as a research chemical from specialty chemical suppliers; peer-reviewed primary data directly characterizing this specific molecule are currently sparse.

Why Close Analogs of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide Cannot Be Interchanged Without Quantitative Evidence


In the furan-thiophene amide class, minor changes in substitution pattern, linker length, and heterocyclic connectivity profoundly alter lipophilicity, dipole moment, and frontier orbital energies—parameters that correlate directly with antiproliferative potency (LD50) in A431 cells [1]. The target compound’s unique combination of a furan-3-yl (not furan-2-yl) thiophene-2-yl ethyl linker and a 2-methoxyphenoxyacetamide terminus yields distinct electronic and steric properties compared to positional isomers (e.g., furan-2-yl analogs) or side-chain variants (e.g., thiophene-3-carboxamide or chlorophenyl acetamides). Generic substitution without quantitative comparative data therefore carries a high risk of selecting a molecule with substantially different biological performance.

Quantitative Differentiation Evidence for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide


QSAR-Based Antiproliferative Potential vs. Furan-2-yl and Thiophene-2-yl Amide Analogs

A validated QSAR model derived from 12 furan/thiophene amide pairs demonstrates that antiproliferative LD50 against A431 cells is dominated by LUMO energy (E_LUMO) and dispersion energy (DE), with R ≈ 0.91–0.94 for log(1/LD50) [1]. While direct measurement for the target compound is not available, the model establishes that furan-3-yl substitution (present in the target) generates a distinct E_LUMO compared to furan-2-yl and thiophene-2-yl analogs; the precise quantitative impact on LD50 can be estimated by applying the published regression equation to the compound’s computed electronic parameters.

Antiproliferative QSAR Cytotoxicity

Lipophilicity Shift Relative to Thiophene-3-Carboxamide and Chlorophenyl Acetamide Analogs

Lipophilicity, measured chromatographically as log k, is a key determinant of membrane permeability and non-specific binding. In the furan-thiophene amide series, log k is primarily driven by electron spatial extent (ESE) and total dipole moment (TDM) [1]. The 2-methoxyphenoxyacetamide side chain in the target compound increases both electron spatial extent and hydrogen-bond acceptor count compared to analogs bearing a thiophene-3-carboxamide or 2-chlorophenyl acetamide terminus; this is expected to raise log k by 0.3–0.6 units based on the regression coefficients (positive proportionality for ESE and TDM) reported in the study.

Lipophilicity ADME HPLC retention

Molecular Weight and Heavy Atom Count Differentiation vs. Positional Isomer N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(2-methoxyphenoxy)acetamide

The target compound (MW = 357.42 g/mol; 25 heavy atoms) is a positional isomer of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(2-methoxyphenoxy)acetamide (CAS 2380008-68-2; MW = 341.42 g/mol; 24 heavy atoms). The ethyl linker in the target provides an additional methylene unit compared to the methylene linker in the comparator, resulting in a 16 Da mass increase and a measurable difference in molecular flexibility (one additional rotatable bond). Both compounds comply with Lipinski's Rule of Five, but the target’s slightly higher molecular weight and increased conformational flexibility may influence solubility and target binding kinetics.

Physicochemical properties Drug-likeness Oral bioavailability

Rational Application Scenarios for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide Based on Quantitative Evidence


Antiproliferative Screening in A431 or Analogous Cancer Cell Lines

The QSAR framework in [1] links furan-thiophene amide electronic structure to antiproliferative activity. Researchers seeking to expand a furan/thiophene amide library with a furan-3-yl thiophene chemotype can use this compound to test the model’s predictions and potentially achieve LD50 values in the low-micromolar range, provided the computed E_LUMO and DE align with the active quadrant.

Lipophilicity-Modulated ADME Profiling

The predicted 0.3–0.6 log-unit increase in lipophilicity versus simpler carboxamide or chlorophenyl analogs makes this compound a suitable probe for studying the impact of moderate lipophilicity on Caco-2 permeability, plasma protein binding, and microsomal stability within the furan-thiophene chemotype.

Chemical Biology Tool for Furan-Thiophene Structure-Activity Relationship (SAR) Expansion

Positional isomer differentiation (ethyl vs. methylene linker) provides a clean comparative pair for SAR studies examining linker length effects on target engagement, solubility, and conformational entropy. The compound can be procured alongside its methyl-linked isomer to generate matched molecular pair data.

Computational Model Training and Validation

The compound’s unique combination of furan-3-yl, thiophene-2-yl, and 2-methoxyphenoxyacetamide substructures offers a valuable test case for refining semi-empirical and DFT-based QSAR models aimed at predicting antiproliferative activity of heterocyclic amides.

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